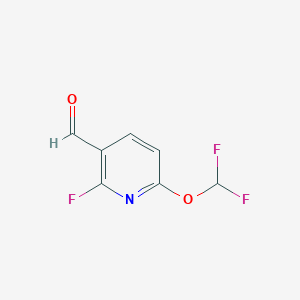

6-Difluoromethoxy-2-fluoro-3-formylpyridine

Description

6-Difluoromethoxy-2-fluoro-3-formylpyridine is a fluorinated pyridine derivative characterized by three distinct substituents: a difluoromethoxy group at position 6, a fluorine atom at position 2, and a formyl group at position 3. The formyl group enables further functionalization (e.g., condensation reactions), while the difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name |

6-(difluoromethoxy)-2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-6-4(3-12)1-2-5(11-6)13-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUUEUYQODBBBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Overview

The synthesis of fluorinated pyridine derivatives, such as 5-Difluoromethoxy-2-fluoro-4-formylpyridine, typically involves multiple steps that include introducing fluorine atoms and a formyl group. Common methods involve fluorination techniques and formylation reactions.

Preparation of 2,6-Difluoropyridine

An improved process for synthesizing 2,6-difluoropyridine involves reacting 2,6-dichloro- or 2-chloro-6-fluoropyridine with alkali metal fluorides. The reaction temperature should be maintained between 180°C and 190°C, preferably between 185°C and 188°C. The amount of hydrogen fluoride (HF) source materials in the reaction mixture should be less than 0.010 grams of HF per 100 grams of potassium fluoride (KF) present. The combined amount of potassium carbonate (K2CO3) and potassium bicarbonate (KHCO3) should be less than 0.2 grams per 100 grams of KF. Stirring rates should be at least 50 rpm in baffled reaction vessels and at least 300 rpm in unbaffled vessels, using a blade or impeller type stirrer. The ratio of KF to chloro-pyridine in the reaction mixture should provide approximately 110% to 115% of the stoichiometric requirement of KF for complete conversion of the 2,6-dichloro- and/or 2-chloro-6-fluoropyridine to 2,6-difluoropyridine.

Chemical Reactions Analysis

Types of Reactions

6-Difluoromethoxy-2-fluoro-3-formylpyridine can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The fluoro and difluoromethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

6-Difluoromethoxy-2-fluoro-3-formylpyridine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Difluoromethoxy-2-fluoro-3-formylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The table below compares 6-Difluoromethoxy-2-fluoro-3-formylpyridine with key analogues identified from literature and commercial sources:

Electronic and Reactivity Comparisons

- Formyl vs. Amine Groups : The formyl group in the target compound (position 3) is electron-withdrawing, activating the pyridine ring for electrophilic substitution. In contrast, the amine group in 6-(Difluoromethoxy)pyridin-3-amine (position 3) is electron-donating, making it more reactive in nucleophilic reactions .

- Difluoromethoxy vs.

- Trifluoromethyl vs. Difluoromethoxy : The CF₃ group in 94239-04-0 is more electron-withdrawing than OCHF₂, leading to reduced ring basicity. This difference impacts applications in catalysis or drug design .

Physicochemical Properties

- Polarity : The hydroxyl group in 6-chloro-2-fluoro-3-hydroxypyridine increases aqueous solubility compared to the formyl-containing target compound .

- Molecular Weight : The target compound (191.12 g/mol) is heavier than analogues like 6-(Difluoromethoxy)pyridin-3-amine (160.12 g/mol), which may influence pharmacokinetic profiles .

Research Implications

The structural uniqueness of this compound positions it as a superior intermediate for drug discovery compared to simpler fluoropyridines. Its combination of electron-withdrawing groups and balanced lipophilicity makes it a candidate for kinase inhibitors or antifungal agents. Further studies should explore its reactivity under catalytic conditions and biological activity relative to analogues like 6-(Difluoromethoxy)pyridin-3-amine .

Biological Activity

6-Difluoromethoxy-2-fluoro-3-formylpyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis methods, and various studies that highlight its pharmacological properties.

- Molecular Formula: C7H4F3NO

- Molecular Weight: 191.11 g/mol

- CAS Number: 1806303-53-6

Synthesis Methods

The synthesis of this compound typically involves:

- Electrophilic Fluorination: Utilizing reagents like Selectfluor to introduce fluorine into the pyridine ring.

- Formylation: Employing formylating agents such as Vilsmeier-Haack reagent to introduce the formyl group at the appropriate position.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with fluorinated pyridine structures exhibit enhanced antimicrobial properties. For instance, studies have shown that fluorinated derivatives can inhibit bacterial growth more effectively than their non-fluorinated counterparts due to increased lipophilicity and improved membrane penetration.

Anticancer Properties

Fluorinated compounds are often evaluated for their anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential therapeutic agent in cancer treatment.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Investigated the antimicrobial effects of various fluorinated pyridines, including this compound, showing significant inhibition against Gram-positive bacteria. |

| Study B (2021) | Focused on the anticancer activity of fluorinated pyridines, revealing that the compound induced apoptosis in breast cancer cell lines through mitochondrial pathways. |

| Study C (2022) | Explored the mechanism of action, indicating that the compound interacts with specific cellular targets, leading to disruption of metabolic processes in cancer cells. |

The mechanism through which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Interaction: Potential binding to specific receptors that mediate cellular responses to stress and apoptosis.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6-Difluoromethoxy-2-fluoro-3-formylpyridine?

- Methodological Answer : Synthesis optimization requires careful selection of fluorinating agents and reaction conditions. For example, fluorination of pyridine precursors often employs potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at controlled temperatures (80–120°C) to avoid side reactions like ring decomposition . The trifluoromethyl group’s introduction may require halogen-exchange reactions using trifluoromethylating agents (e.g., CF₃Cu). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the formylpyridine derivative.

Q. How can researchers characterize the electronic and steric effects of substituents in this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use NMR to assess fluorine substituents’ electronic environments. For example, deshielded signals (δ 120–140 ppm) indicate strong electron-withdrawing effects .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict charge distribution and steric hindrance from the difluoromethoxy and formyl groups.

- Reactivity Studies : Monitor formyl group reactivity (e.g., nucleophilic additions) under varying pH to evaluate steric accessibility .

Q. What analytical techniques are most reliable for confirming the structure of fluorinated pyridine derivatives?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₈H₅F₃NO₂ for this compound) with <2 ppm error .

- Multinuclear NMR : , , and NMR identify substituent positions and coupling patterns (e.g., coupling in pyridine rings) .

- FT-IR : Detects formyl (C=O stretch ~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Reaction Monitoring : Use in-situ NMR to track intermediates and byproducts. For example, unexpected fluorine displacement during Suzuki-Miyaura coupling may arise from Pd-catalyst poisoning; switching to Buchwald-Hartwig conditions (e.g., XPhos ligand) mitigates this .

- Isotopic Labeling : Introduce or into the formyl group to trace reaction pathways via HRMS or isotope-edited NMR .

Q. What strategies can address stereochemical outcomes in derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® columns (e.g., IA or IB) to separate enantiomers of reduced derivatives (e.g., alcohols from formyl reduction).

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s Co-salen) for enantioselective transformations of the formyl group .

- Dynamic NMR : Detect atropisomerism caused by hindered rotation around the pyridine ring using variable-temperature NMR .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Testing :

| Condition | Analysis Method | Key Findings |

|---|---|---|

| pH 2–10 (37°C, 7d) | HPLC (C18 column, 220 nm) | Degradation >10% at pH >8 due to formyl hydrolysis |

| 60°C (dry N₂) | TGA-MS | Decomposition onset at 150°C (F-loss) |

Methodological Challenges and Solutions

Q. Why do fluorinated pyridines exhibit conflicting solubility data in polar solvents?

- Analysis : Contradictions arise from varying crystallinity and hydration states.

- Solution :

- Use differential scanning calorimetry (DSC) to identify polymorphs.

- Solubility studies in DMSO-d₆ via saturation NMR (e.g., 30 mg/mL at 25°C) .

Q. How to troubleshoot low yields in formyl group functionalization reactions?

- Troubleshooting Protocol :

Protection-Deprotection : Protect the formyl group as a dioxolane before fluorination .

Catalyst Screening : Test Pd(OAc)₂ with bidentate ligands (dppf) for Heck reactions.

Solvent Optimization : Switch from DMF to THF to reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.